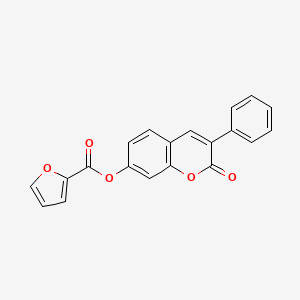![molecular formula C16H22N6O2S2 B2364010 1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396676-49-5](/img/structure/B2364010.png)
1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including a thiadiazole ring and a tetrahydrothiazolo[5,4-c]pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a suitable catalyst or reagent . For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Computational methods like Gaussian09 program can also be used to optimize the structures and investigate their physiochemical properties .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific conditions and reagents used . For instance, protodeboronation of pinacol boronic esters has been reported, which could be relevant if boronic esters are involved in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the UV-Vis spectra can provide information about the electronic structure of the compound . Other properties such as solubility, stability, and reactivity can be inferred from the structure and functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Field
Medical and Pharmaceutical Research
Application Summary
Imidazole and thiazole derivatives have shown significant antimicrobial potential . They are used in the development of new drugs due to their broad range of chemical and biological properties .
Methods of Application
The antimicrobial potential of these compounds is usually evaluated using techniques like the poison plate technique .
Results
Among the different derivatives, certain compounds have shown good antimicrobial potential .
Anticancer Activity
Field
Application Summary
Certain 1,3,4-thiadiazole derivatives have shown promising antiproliferative activity against cancer cells .
Methods of Application
The antiproliferative activity of these compounds is typically evaluated using in vitro cell culture techniques .
Results
One compound has shown good antiproliferative activity against A549 lung carcinoma cells .
Antifungal Activity
Field
Medical and Pharmaceutical Research
Application Summary
Certain 1,3,4-thiadiazole derivatives have shown significant antifungal activities .
Methods of Application
The antifungal activities of these compounds are usually evaluated using techniques like the poison plate technique .
Results
Some compounds have shown good antifungal potential .
Anti-Inflammatory Activity
Field
Application Summary
Some imidazole and thiazole derivatives have shown anti-inflammatory properties .
Methods of Application
The anti-inflammatory activity of these compounds is typically evaluated using in vivo animal models .
Results
Certain compounds have shown good anti-inflammatory potential .
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of these compounds could involve the development of new synthetic routes, exploration of their biological activities, and their potential applications in medicine and other fields . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a particularly important area of research .
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S2/c1-4-5-11-13(26-21-20-11)14(23)22-7-6-10-12(8-22)25-16(18-10)19-15(24)17-9(2)3/h9H,4-8H2,1-3H3,(H2,17,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCCFJOWESRSFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)
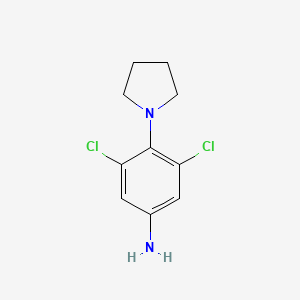
![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)
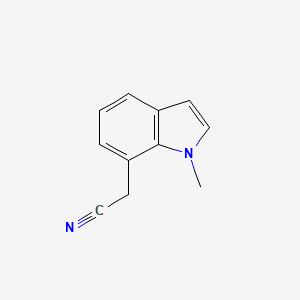
![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)
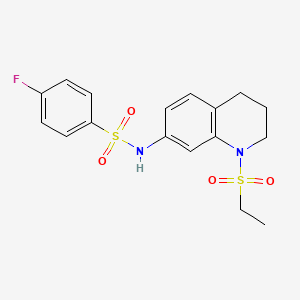
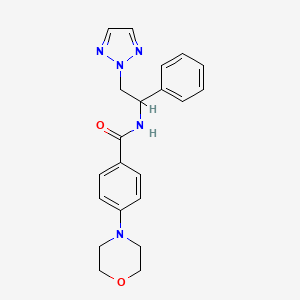
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
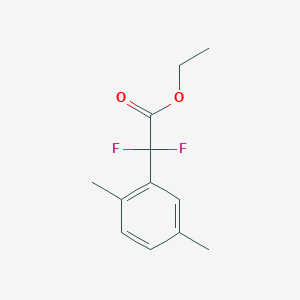
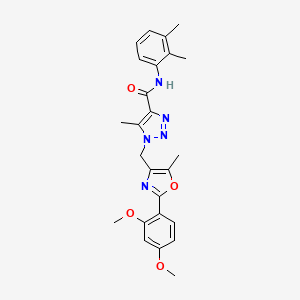
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
